4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(14)11-3-1-10(2-4-11)9-15-5-7-16-8-6-15/h1-4H,5-9H2,(H3,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNFZZJXQYDUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Strategies for 4 Morpholin 4 Ylmethyl Benzene 1 Carboximidamide
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide suggests a logical disconnection strategy. The primary disconnection breaks the carbon-nitrogen bond of the carboximidamide group, leading to a key benzonitrile (B105546) intermediate, 4-(morpholin-4-ylmethyl)benzonitrile. This nitrile is a versatile precursor for the formation of the amidine functionality.
Further disconnection of the 4-(morpholin-4-ylmethyl)benzonitrile at the benzylic carbon-nitrogen bond reveals two commercially available or readily synthesizable starting materials: morpholine (B109124) and a 4-(halomethyl)benzonitrile, such as 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile (B47464). This retrosynthetic pathway provides a clear and efficient route to the target compound, utilizing well-established chemical transformations.
Classical Synthetic Methodologies for Carboximidamide Formation
The conversion of the nitrile group in 4-(morpholin-4-ylmethyl)benzonitrile to the carboximidamide is a critical step in the synthesis. The Pinner reaction is a widely recognized and classical method for this transformation. This two-step process begins with the acid-catalyzed reaction of the nitrile with an alcohol, typically in the presence of anhydrous hydrogen chloride, to form an imino ester hydrochloride, also known as a Pinner salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine furnishes the desired amidine. nih.govchemicalbook.comprepchem.com
The general scheme for the Pinner reaction is as follows:
Formation of the Pinner Salt: The nitrile reacts with an alcohol (e.g., ethanol) and HCl to form an ethyl imidate hydrochloride.
Ammonolysis: The Pinner salt is then treated with ammonia to yield the final carboximidamide hydrochloride.
This method is advantageous due to its use of readily available reagents and its applicability to a wide range of nitriles. chemimpex.com
Strategies for Introducing the Morpholin-4-ylmethyl Moiety
The introduction of the morpholin-4-ylmethyl group is effectively achieved through nucleophilic substitution. A common strategy involves the reaction of morpholine with a suitable electrophile, such as 4-(chloromethyl)benzonitrile or 4-(bromomethyl)benzonitrile. mdpi.com This reaction is typically carried out in the presence of a base, like potassium carbonate, in a suitable solvent such as acetonitrile. The nitrogen atom of the morpholine acts as a nucleophile, displacing the halide to form the desired 4-(morpholin-4-ylmethyl)benzonitrile intermediate.
This synthetic approach is robust and generally provides good yields of the desired product. The choice between the chloro- or bromo-substituted benzonitrile often depends on commercial availability and reactivity, with the bromo derivative being more reactive.
Modern Approaches to Amidine Synthesis Relevant to the Compound Class
While the Pinner reaction is a classical method, several modern approaches for amidine synthesis offer milder reaction conditions and improved efficiency. These methods often involve transition metal catalysis. For instance, copper-catalyzed protocols have been developed for the direct nucleophilic addition of amines to nitriles. chemicalbook.com These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups.
Other modern methods include the use of ytterbium amides as catalysts for the addition of amines to nitriles. chemicalbook.com These catalytic systems can provide high yields of N-substituted amidines. While the target compound is an unsubstituted amidine, these methods can be adapted for its synthesis.
Green Chemistry Principles in Synthetic Route Optimization
Optimizing the synthesis of this compound with respect to green chemistry principles involves several considerations. The choice of solvents is critical; replacing hazardous solvents with more environmentally benign alternatives is a key goal. Additionally, developing catalytic methods, as mentioned in the modern approaches, reduces the need for stoichiometric reagents and minimizes waste generation.
Atom economy is another important principle. The chosen synthetic route, proceeding through nucleophilic substitution and subsequent conversion of the nitrile, is relatively atom-economical. Further optimization could involve exploring one-pot procedures to reduce the number of isolation and purification steps, thereby saving energy and reducing solvent usage.
Stereoselective Synthesis and Chiral Resolution Considerations (if applicable to analogues)
For the parent compound, this compound, there are no stereocenters, and therefore, stereoselective synthesis is not a concern. However, if analogues of this compound were to be synthesized with chiral centers, for example, by introducing substituents on the morpholine ring or the benzene (B151609) ring, stereoselective methods would become crucial.
In such cases, chiral starting materials or chiral catalysts could be employed to control the stereochemistry of the final product. If a racemic mixture is produced, chiral resolution techniques such as chiral chromatography or diastereomeric salt formation would be necessary to separate the enantiomers.
Synthesis of Key Precursors and Intermediates
The successful synthesis of the target compound relies on the availability of key precursors. As established in the retrosynthetic analysis, 4-(halomethyl)benzonitriles are crucial intermediates.
Synthesis of 4-(Chloromethyl)benzonitrile: This intermediate can be synthesized from p-tolunitrile (B1678323) through radical chlorination. Alternatively, it can be prepared from 4-cyanobenzyl alcohol by reaction with a chlorinating agent like thionyl chloride.
Synthesis of 4-(Bromomethyl)benzonitrile: Similarly, this precursor can be obtained from p-tolunitrile via radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
The synthesis of these precursors is well-documented, and they are also commercially available from various suppliers.
Data Tables
Table 1: Key Intermediates and Reagents
| Compound Name | Structure | Role in Synthesis |
| Morpholine | Nucleophile for introduction of the morpholine moiety | |
| 4-(Chloromethyl)benzonitrile | Electrophilic precursor for the morpholin-4-ylmethyl group | |
| 4-(Bromomethyl)benzonitrile | Alternative electrophilic precursor | |
| 4-(Morpholin-4-ylmethyl)benzonitrile | Key intermediate with the nitrile functionality | |
| Hydrogen Chloride | HCl | Acid catalyst for the Pinner reaction |
| Ethanol | Alcohol for the formation of the Pinner salt | |
| Ammonia | Nitrogen source for the final amidine formation |
Table 2: Reaction Conditions for Key Synthetic Steps
| Transformation | Reagents and Conditions | Product |
| Introduction of Morpholine Moiety | Morpholine, 4-(Chloromethyl)benzonitrile, K2CO3, Acetonitrile, Reflux | 4-(Morpholin-4-ylmethyl)benzonitrile |
| Pinner Reaction (Step 1) | 4-(Morpholin-4-ylmethyl)benzonitrile, Ethanol, Anhydrous HCl | Ethyl 4-(morpholin-4-ylmethyl)benzenecarboximidate hydrochloride (Pinner Salt) |
| Pinner Reaction (Step 2) | Pinner Salt, Ammonia | This compound |
Benzene-1-carbonitrile Precursors
A crucial intermediate in the synthesis of the target compound is a benzene-1-carbonitrile (benzonitrile) derivative that is activated at the 4-position for the subsequent introduction of the morpholine group. A common and effective precursor for this purpose is α-halo-p-tolunitrile, also known as 4-(halomethyl)benzonitrile. The halogen, typically bromine or chlorine, serves as a good leaving group for nucleophilic substitution by the secondary amine of morpholine.
The synthesis of these precursors can be achieved through various methods. For instance, 4-(bromomethyl)benzonitrile can be prepared from p-tolunitrile via a radical bromination reaction using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. Similarly, 4-(chloromethyl)benzonitrile is a commercially available and widely used intermediate in organic synthesis. These precursors are valuable due to the reactivity of the benzylic halide, which readily undergoes substitution reactions. A patented process describes the reaction of a salt of 1,2,4-triazole (B32235) with an α-halo substituted tolunitrile to produce 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, highlighting the utility of these halo-tolunitrile precursors in synthesizing complex molecules. google.com
| Precursor | Starting Material | Key Reagents | Type of Reaction |
| 4-(Bromomethyl)benzonitrile | p-Tolunitrile | N-Bromosuccinimide (NBS), Radical Initiator | Radical Bromination |
| 4-(Chloromethyl)benzonitrile | p-Tolunitrile or related compounds | Chlorinating agents | Halogenation |
Morpholine-Based Building Blocks
Morpholine is a heterocyclic amine that serves as the key nucleophile in the formation of the 4-(morpholin-4-ylmethyl) substituent. The nitrogen atom in the morpholine ring is sufficiently nucleophilic to displace the halide from the 4-(halomethyl)benzonitrile precursor. This reaction is a standard nucleophilic substitution, typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The reaction between 4-(halomethyl)benzonitrile and morpholine yields the intermediate, 4-(morpholin-4-ylmethyl)benzonitrile. This intermediate contains the complete carbon and nitrogen skeleton of the final product, with the exception of the carboximidamide group. A similar synthetic step is seen in the preparation of 4-(morpholin-4-yl)benzonitrile, where morpholine is refluxed with 4-chloro-benzonitrile. researchgate.net This demonstrates the general applicability of morpholine as a nucleophile in aromatic substitution reactions to create morpholine-substituted benzonitrile derivatives.
The final and critical step in the synthesis is the conversion of the nitrile group of 4-(morpholin-4-ylmethyl)benzonitrile into the carboximidamide (amidine) functionality. This transformation can be accomplished through several established methods. One of the most common is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating the nitrile with an alcohol in the presence of anhydrous acid (typically HCl) to form an intermediate Pinner salt (an imino ester hydrochloride). Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine. wikipedia.orgorganic-chemistry.org
Alternatively, direct methods for the synthesis of N-substituted amidines from nitriles and primary amines have been developed, often employing strong bases to activate the amine. nih.gov These methods could potentially be adapted for the synthesis of the unsubstituted carboximidamide.
| Reaction | Starting Material | Key Reagents | Intermediate/Product |
| Nucleophilic Substitution | 4-(Halomethyl)benzonitrile, Morpholine | Base (e.g., K2CO3, Et3N) | 4-(Morpholin-4-ylmethyl)benzonitrile |
| Pinner Reaction | 4-(Morpholin-4-ylmethyl)benzonitrile | 1. Anhydrous Alcohol, HCl | Pinner Salt (Imino ester hydrochloride) |
| Pinner Salt | 2. Ammonia | This compound |
Analogous Compound Synthesis and Derivatization Studies
The synthesis of compounds analogous to this compound often involves modifications at either the morpholine ring, the benzene ring, or the carboximidamide group. These studies are crucial for understanding structure-activity relationships in medicinal chemistry.
Derivatization of the core structure can be achieved by using substituted morpholines or other cyclic amines in the nucleophilic substitution step. This allows for the introduction of a wide variety of functional groups on the heterocyclic portion of the molecule. For instance, the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one involves the reaction of morpholine with formaldehyde (B43269) and a pre-existing piperidin-4-one structure, showcasing the versatility of morpholine in building complex molecular architectures. mdpi.com
Furthermore, derivatization of the benzene ring can be accomplished by starting with appropriately substituted benzonitrile precursors. For example, the synthesis of 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile is achieved by reacting morpholine with 4-fluoro-3-(trifluoromethyl)benzonitrile. nih.gov This demonstrates that electron-withdrawing or electron-donating groups can be present on the benzene ring, allowing for the fine-tuning of the electronic properties of the final compound.
Structural Characterization and Advanced Analytical Methods
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally related compounds.
For instance, in the ¹H NMR spectrum, the protons of the benzene (B151609) ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to their para-substitution. The methylene (B1212753) bridge protons (-CH₂-) connecting the morpholine (B109124) and benzene rings would be expected to produce a singlet around δ 3.5-4.5 ppm. The protons of the morpholine ring would likely appear as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively. The protons of the carboximidamide group (-C(=NH)NH₂) would be expected to appear as broad singlets, the chemical shifts of which can be influenced by the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene bridge carbon, the morpholine carbons, and the carbon of the carboximidamide group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values from analogous structures and requires experimental verification.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.2 - 7.8 | Doublet |
| Aromatic CH | 7.5 - 8.0 | Doublet |
| -CH₂- (benzyl) | 3.5 - 4.5 | Singlet |
| -CH₂-N- (morpholine) | 2.4 - 2.8 | Multiplet |
| -CH₂-O- (morpholine) | 3.6 - 4.0 | Multiplet |
| -NH (carboximidamide) | Broad | Singlet |
| -NH₂ (carboximidamide) | Broad | Singlet |
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₇N₃O), the expected exact mass would be approximately 219.1372 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 219. The fragmentation of this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable morpholinomethyl cation (m/z 100) or a cyanobenzyl cation. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.
Table 2: Predicted Mass Spectrometry Data for this compound This table presents predicted values and requires experimental confirmation.
| Ion | Predicted m/z | Description |
| [M]⁺ | 219.1372 | Molecular Ion |
| [M - NH₃]⁺ | 202.1106 | Loss of ammonia (B1221849) |
| [C₈H₈N]⁺ | 118.0657 | Cleavage at the morpholine ring |
| [C₅H₁₀NO]⁺ | 100.0762 | Morpholinomethyl cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the carboximidamide group would likely appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the imidamide group would be expected in the range of 1640-1690 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene groups would be observed around 2800-3100 cm⁻¹. The C-O-C stretching of the morpholine ring would typically appear as a strong band in the 1070-1150 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound This table contains predicted values based on known functional group absorptions and awaits experimental validation.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (carboximidamide) | 3100 - 3500 | Medium-Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2800 - 3000 | Medium |
| C=N stretch (carboximidamide) | 1640 - 1690 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O-C stretch (morpholine) | 1070 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the crystal packing.
To perform X-ray crystallographic analysis, a single crystal of high quality is required. The growth of suitable crystals of this compound would typically involve dissolving the purified compound in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques such as vapor diffusion or cooling of a saturated solution could also be employed. The optimization of crystal growth would involve screening various solvents and conditions to obtain crystals of sufficient size and quality for diffraction experiments.
A successful X-ray crystallographic analysis of this compound would reveal the precise conformation of the molecule in the solid state. This would include the orientation of the morpholine ring relative to the benzene ring and the geometry of the carboximidamide group. The morpholine ring is expected to adopt a chair conformation.
Furthermore, the analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonds involving the N-H groups of the carboximidamide and the nitrogen or oxygen atoms of the morpholine ring of neighboring molecules. These interactions play a crucial role in the stability of the crystal lattice. A detailed understanding of the crystal packing can be important for understanding the physical properties of the compound, such as its solubility and melting point.
Computational and Theoretical Investigations of 4 Morpholin 4 Ylmethyl Benzene 1 Carboximidamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of a molecule.
Molecular Orbital Analysis
A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. For 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide, one would expect the electron-rich morpholine (B109124) and carboximidamide groups, as well as the aromatic benzene (B151609) ring, to significantly influence the distribution and energies of these orbitals.
Table 1: Hypothetical Molecular Orbital Parameters for this compound
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX eV | Electron-donating capability |
| LUMO Energy | +Y.YY eV | Electron-accepting capability |
| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |
Note: The values in this table are hypothetical and serve as placeholders for data that would be generated from actual quantum chemical calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the nitrogen and oxygen atoms of the morpholine ring and the nitrogen atoms of the carboximidamide group would likely be represented as regions of negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential (blue areas).
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. The flexibility of the morpholine ring and the rotational freedom around the bonds connecting the morpholine, methylene (B1212753), and benzene moieties would result in a complex energy landscape. Understanding the preferred conformations is essential for predicting how the molecule might interact with biological targets.
Molecular Docking Simulations for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of drug discovery and design.
Identification of Potential Molecular Targets
Given the structural motifs present in this compound, such as the morpholine and benzamidine (B55565) groups, it could be hypothesized to interact with a range of biological targets. For instance, benzamidine derivatives are known to inhibit serine proteases. A typical in silico approach to identify potential targets would involve screening the compound against a library of protein structures.
Binding Mode Analysis and Interaction Hotspots
Once a potential protein target is identified, molecular docking simulations can predict the binding mode of this compound within the active site. This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, the carboximidamide group could act as a hydrogen bond donor and acceptor, while the benzene ring could engage in pi-stacking interactions with aromatic residues in the protein's binding pocket.
Table 2: Predicted Interaction Profile from a Hypothetical Docking Study
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Target Protein |
| Hydrogen Bonding | Carboximidamide NH and NH2 groups, Morpholine Oxygen | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic Interactions | Benzene ring, Morpholine ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Pi-Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
Note: This table is illustrative and represents the types of interactions that would be analyzed in a molecular docking study.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations can provide valuable insights into the stability of a ligand-target complex, such as this compound bound to a biological target like a protease.
The primary goal of MD simulations in this context is to assess the dynamic behavior and stability of the ligand within the binding site of the target protein. Key metrics are analyzed to understand the interaction dynamics. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to evaluate conformational stability. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound. Conversely, large fluctuations in RMSD might indicate instability or multiple binding modes.
Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues in the protein. This helps to identify flexible regions of the protein and how they are affected by ligand binding. Furthermore, the analysis of hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and the protein over the course of the simulation provides a detailed picture of the key interactions that contribute to binding affinity and stability. nih.gov
While no specific MD simulation studies were found for this compound, a hypothetical data table summarizing typical results from such a study is presented below.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their in vitro inhibitory activity against a specific target.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., branching indices).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com The predictive power of the QSAR model is assessed through internal and external validation techniques. A robust and predictive QSAR model can be used to estimate the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.gov
No specific QSAR studies for this compound were identified. A representative data table for a hypothetical QSAR model is provided below.
Table 2: Hypothetical QSAR Model for In Vitro Activity Prediction
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | Suggests good internal predictive ability of the model. |
| r²_pred (External Validation) | 0.80 | Demonstrates the model's ability to predict the activity of new compounds. |
Ligand-Based and Structure-Based Drug Design Approaches (Conceptual Framework)
Both ligand-based and structure-based drug design are fundamental strategies in the discovery of new therapeutic agents. nih.gov These approaches could be conceptually applied to the optimization of this compound as an inhibitor.
Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active. For this compound, this would involve studying a series of its analogs with varying potencies.
One common ligand-based method is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. By aligning the active analogs of this compound, a common pharmacophore model could be generated. This model can then be used as a query to screen virtual compound libraries to identify novel scaffolds that possess the desired features for activity.
Structure-Based Drug Design: This strategy is applicable when the 3D structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy, is available. neurips.cc If the structure of the target protease in complex with this compound were known, it would provide a detailed understanding of the binding mode and key interactions.
This structural information would enable the rational design of new analogs with improved potency and selectivity. For instance, if a specific pocket in the active site is not fully occupied by the morpholine group, modifications could be designed to introduce substituents that form additional favorable interactions. Molecular docking simulations would be a key tool in this process, allowing for the virtual evaluation of the binding of newly designed compounds to the target's active site before their synthesis. nih.gov This iterative process of design, synthesis, and testing is a hallmark of structure-based drug discovery. nih.gov
Preclinical in Vitro Biological Activity and Molecular Pharmacology
Enzyme Modulation Studies
Currently, there is a lack of specific published research detailing the direct inhibitory or activatory effects of 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide on various enzyme systems.
Inhibition/Activation of Proteases (e.g., Serine Proteases, Cysteine Proteases)
No specific data from in vitro assays are available to confirm whether this compound acts as an inhibitor or activator of serine proteases or cysteine proteases.
Interaction with Other Relevant Enzyme Systems (e.g., DPP-4, COX, LOX, Calcineurin)
There is no available scientific literature that has investigated the interaction of this compound with other significant enzyme systems such as dipeptidyl peptidase-4 (DPP-4), cyclooxygenases (COX), lipoxygenases (LOX), or calcineurin.
Receptor Binding and Ligand Activity Profiling
Specific details regarding the receptor binding affinity and the functional agonist or antagonist activity of this compound at various receptors are not described in the current body of scientific literature.
Agonist/Antagonist Activity at Specific Receptors (e.g., CB1, PAR-2, 5-HT4)
There are no published studies that have characterized the agonist or antagonist activity of this compound at cannabinoid receptor 1 (CB1), protease-activated receptor 2 (PAR-2), or 5-hydroxytryptamine receptor 4 (5-HT4).
Binding Affinity Determinations
Quantitative data from radioligand binding assays or other biophysical methods to determine the binding affinity (e.g., Ki, Kd, or IC50 values) of this compound to specific molecular targets are not available.
Cellular Pathway Modulation in Model Systems
Information from in vitro cellular assays that would elucidate the effects of this compound on specific cellular signaling pathways or cellular phenotypes in model systems is not currently available in published research.
Data Tables
Due to the absence of specific experimental data for this compound in the scientific literature, data tables for enzyme inhibition, receptor binding, and cellular pathway modulation cannot be generated at this time.
In Vitro Antimicrobial Potency Assessments
The morpholine (B109124) moiety is a key structural feature in several compounds with established antimicrobial properties. researchgate.netresearchgate.net While direct studies on this compound are limited, the activities of related morpholine derivatives provide a basis for its potential antimicrobial efficacy.
Derivatives of morpholine have been synthesized and evaluated for their antibacterial activity against a variety of pathogenic strains. For example, certain morpholine sulphonamide derivatives have demonstrated activity against Streptococcus faecalis, Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Pseudomonas aeruginosa. powertechjournal.com Another study on 4-(Phenylsulfonyl) morpholine indicated that while it did not show direct antimicrobial activity, it was able to modulate the effects of aminoglycoside antibiotics against Gram-negative strains. nih.gov The antibacterial potential of this compound itself remains to be specifically determined through in vitro assays against a panel of pathogenic bacteria.
Table 1: Examples of Antibacterial Activity of Morpholine Derivatives
| Compound/Derivative | Bacterial Strain | Observed Activity |
|---|---|---|
| 4-Methyl-N-(2-morpholinoethyl) benzene (B151609) sulfonamide derivatives | Pseudomonas aeruginosa | Notable antibacterial activity. powertechjournal.com |
| 4-Methyl-N-(2-morpholinoethyl) benzene sulfonamide derivatives | Escherichia coli | Demonstrated anti-E. coli activity. powertechjournal.com |
The morpholine class of compounds includes established antifungal agents. nih.gov These compounds typically function by inhibiting two enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity. nih.gov Various synthetic morpholine derivatives have been tested against human pathogenic fungi. For instance, certain sila-morpholine analogues have shown potent antifungal activity against Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.gov Additionally, morpholine-based surfactants have demonstrated biocidal activity against drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net
Table 2: Examples of Antifungal Activity of Morpholine Derivatives
| Compound/Derivative | Fungal Species | Observed Activity |
|---|---|---|
| Sila-morpholine analogues | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity. nih.gov |
| N-alkyl-N-(butylmorpholinium-4-sulfonates) | Candida albicans, Cryptococcus neoformans | Antifungal properties observed. researchgate.net |
Modulation of Cellular Proliferation in Cancer Cell Lines (Molecular Mechanism Focus)
While specific data on this compound is not available, other heterocyclic compounds containing moieties structurally related to parts of this molecule have been investigated for their effects on cancer cell proliferation. For example, tetramethylpiperidine-substituted phenazines have been shown to inhibit the growth of various human carcinoma cell lines, including those that are intrinsically multidrug-resistant. nih.gov These compounds demonstrated efficacy against esophageal, hepatocellular, and colon cancer cell lines. nih.gov The potential for this compound to modulate cellular proliferation in cancer cell lines would need to be established through dedicated in vitro screening.
Other In Vitro Bioactivity Screens Based on Structural Precedence
The chemical structure of this compound suggests potential for other biological activities based on the known properties of its constituent parts.
Antioxidant Activity: A number of morpholine derivatives have been synthesized and found to possess antioxidant properties. nih.gov Some of these compounds have demonstrated the ability to protect hepatic microsomal membranes from lipid peroxidation. nih.gov The antioxidant activity of flavonoids, for example, is often attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). mdpi.com
Anti-inflammatory Mechanisms: The morpholine scaffold is present in various compounds with anti-inflammatory potential. nih.gov The molecular mechanisms underlying the anti-inflammatory effects of many natural and synthetic compounds involve the modulation of key inflammatory pathways. For instance, some flavonoids exert their anti-inflammatory effects by impinging on the NF-κB, STAT, COX-2, or NLRP3 inflammasome pathways. mdpi.com Gallic acid derivatives, which share some structural similarities with parts of the target molecule, have also been investigated for their anti-inflammatory properties, including the inhibition of COX-2. mdpi.com
Information regarding this compound is not publicly available.
Extensive research of scientific databases and publicly accessible literature did not yield specific data on the preclinical in vitro biological activity and molecular pharmacology of the chemical compound this compound.
Specifically, no information was found regarding its in vitro selectivity and polypharmacology analysis. Consequently, the generation of a detailed article with data tables on this particular subject is not possible at this time.
The conducted searches included queries for the compound's selectivity profile, results from screening assays, and any documented off-target activities. Furthermore, broader searches on the pharmacology of structurally related morpholinomethyl benzamidine (B55565) and carboximidamide derivatives did not provide specific data points that could be reliably attributed to this compound.
While general information exists on the pharmacological properties of the benzamidine and carboximidamide chemical classes, which are known to interact with various biological targets, this information is not specific to the requested molecule. For instance, benzamidine derivatives have been investigated as thrombin inhibitors, and other carboximidamide-containing compounds have been explored for their multi-targeted kinase inhibitory effects. However, without direct experimental data for this compound, any discussion of its potential polypharmacology would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article, with its specific focus and requirement for detailed research findings and data tables, cannot be produced.
Structure Activity Relationship Sar Investigations of 4 Morpholin 4 Ylmethyl Benzene 1 Carboximidamide Analogues
Impact of Substituent Variations on In Vitro Biological Activity
The biological activity of 4-(morpholin-4-ylmethyl)benzene-1-carboximidamide analogues can be significantly modulated by the introduction of various substituents on the benzene (B151609) ring. While specific SAR data for this exact scaffold is limited in publicly available research, general principles can be drawn from studies on related benzamide (B126) and morpholine-containing compounds.
For instance, in a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, substitutions on the benzamide nitrogen with different aromatic and aliphatic groups led to a range of antiproliferative activities. nih.gov The nature of these substituents, including their electronic and steric properties, plays a pivotal role in determining the potency of the compounds. nih.gov
To illustrate the impact of such variations, consider the following hypothetical data table based on SAR principles observed in similar compound series:
| Compound | R1 (Benzene Ring Substituent) | R2 (Carboximidamide Modification) | In Vitro Activity (IC50, µM) |
| 1a | H | -C(=NH)NH2 | 10.5 |
| 1b | 2-Cl | -C(=NH)NH2 | 5.2 |
| 1c | 4-OCH3 | -C(=NH)NH2 | 15.8 |
| 1d | H | -C(=NOH)NH2 | 25.1 |
| 1e | H | -C(=NH)NH-CH3 | 8.9 |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues.
In many bioactive molecules, the introduction of electron-withdrawing groups like halogens on the aromatic ring can enhance activity, potentially by influencing the electronic environment of the molecule and its interaction with the target. Conversely, bulky or electron-donating groups may either enhance or diminish activity depending on the specific requirements of the binding site.
Role of the Carboximidamide Moiety in Molecular Recognition
The carboximidamide group, also known as a guanidine (B92328) group, is a critical feature for the molecular recognition of many biologically active compounds. This moiety is basic and can exist in a protonated state at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets, such as the active sites of enzymes.
The planar and electron-rich nature of the carboximidamide group enables it to participate in various non-covalent interactions, including:
Hydrogen Bonding: The NH groups of the carboximidamide can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.
Electrostatic Interactions: The positive charge of the protonated carboximidamide can form salt bridges with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site.
Modification of the carboximidamide moiety, for example, by N-alkylation or conversion to an N-hydroxy-carboximidamide, can drastically alter the binding affinity and selectivity of the molecule by changing its hydrogen bonding capacity and basicity.
Influence of the Morpholine (B109124) Ring on Bioactivity and Selectivity
The morpholine ring is a common heterocyclic motif in medicinal chemistry, often incorporated to improve the physicochemical and pharmacokinetic properties of a drug candidate. e3s-conferences.org Its presence in the this compound scaffold is likely to have a multifaceted impact on bioactivity and selectivity.
Key contributions of the morpholine ring include:
Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, enhancing the compound's solubility in water, which is often beneficial for drug development.
Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines. e3s-conferences.org
Conformational Rigidity: The chair conformation of the morpholine ring can help to orient the rest of the molecule in a specific and favorable conformation for binding to its biological target.
Variations in the morpholine ring, such as substitution or replacement with other heterocyclic systems (e.g., piperidine, piperazine), can be used to fine-tune the compound's properties and explore the steric and electronic requirements of the target's binding pocket.
Importance of the Alkyl Linker Length and Branching
The methylene (B1212753) (-CH2-) group that connects the morpholine ring to the benzene ring acts as a linker. The length and flexibility of this linker are critical for the optimal positioning of the morpholine and benzene carboximidamide moieties within the binding site of the target protein.
Optimal Length: An optimal linker length allows the two terminal groups to simultaneously engage with their respective binding pockets. A linker that is too short may prevent one of the groups from reaching its interaction site, while a linker that is too long could introduce excessive conformational flexibility, which is entropically unfavorable for binding.
Branching: The introduction of branches on the alkyl linker, such as methyl groups, can restrict the conformational freedom of the molecule. This can be advantageous if it pre-organizes the molecule in its bioactive conformation, leading to a higher binding affinity. However, steric hindrance from the branches could also prevent the molecule from fitting into the binding site.
Systematic studies involving the synthesis and evaluation of analogues with varying linker lengths (e.g., ethyl, propyl) and branching patterns are essential to determine the optimal linker for a given biological target.
Development of Predictive SAR Models (Experimental and Computational)
To further rationalize the SAR of this compound analogues and guide the design of new compounds, predictive models can be developed using both experimental and computational approaches.
Experimental Approaches:
3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that correlate the steric and electrostatic fields of the molecules with their biological activities.
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help to visualize the binding mode of the analogues and explain the observed SAR at a molecular level. nih.gov For example, it can reveal why a particular substituent enhances or diminishes activity by showing its interactions with the amino acid residues in the binding pocket.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. nih.govresearchgate.net This model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.
These models, once validated, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.
Identification of Key Pharmacophoric Elements for Desired Molecular Interactions
Based on the structural components of this compound and general principles of molecular recognition, the key pharmacophoric elements can be hypothesized as follows:
A Hydrogen Bond Donor/Acceptor and Cationic Center: Provided by the carboximidamide group, crucial for forming strong interactions with the target.
An Aromatic Ring: The benzene ring, which can engage in π-π stacking or hydrophobic interactions with the target. The substitution pattern on this ring allows for fine-tuning of these interactions.
A Hydrogen Bond Acceptor/Hydrophilic Group: The morpholine ring, which can interact with polar residues and improve the compound's solubility.
A Hydrophobic Linker: The methylene linker, which provides the correct spacing and orientation between the other pharmacophoric features.
The spatial arrangement of these elements is critical for achieving high-affinity and selective binding to the biological target. The identification and optimization of these key pharmacophoric features are central to the design of more potent and specific analogues.
Metabolic Studies and Biotransformation Pathways Preclinical in Vitro Focus
Identification and Characterization of Metabolites in In Vitro Systems (e.g., liver microsomes, hepatocytes)
In vitro systems such as liver microsomes and hepatocytes are the workhorses of early metabolic profiling, providing a window into the potential biotransformations a compound may undergo. For 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide, several metabolic reactions can be anticipated based on its structural motifs. The primary sites for metabolism are the benzene (B151609) ring, the morpholine (B109124) ring, and the carboximidamide group.
Studies on structurally related compounds offer insights into the likely metabolites. For instance, research on isopropoxy benzene guanidine (B92328) in rat liver microsomes revealed metabolites resulting from O-dealkylation, oxygenation, cyclization, and hydrolysis. mdpi.com This suggests that the benzene ring of this compound is susceptible to hydroxylation at various positions. Furthermore, the metabolism of benzene itself in human liver microsomes is known to produce phenol, catechol, and hydroquinone, indicating that aromatic hydroxylation is a key pathway. nih.govnih.gov
The morpholine moiety is also a substrate for metabolic enzymes. Studies on other morpholine-containing compounds have shown that this ring can undergo oxidation. acs.orgnih.gov For example, a morpholine-containing cannabinoid receptor agonist was found to form monohydroxylated and trihydroxylated metabolites in rat liver microsomes. nih.gov Dehydrogenation of the morpholine ring is another potential metabolic route. nih.gov
The carboximidamide group may also be subject to metabolic changes, although it is generally more stable than an ester or amide bond. Hydrolysis of this group would lead to the corresponding carboxylic acid.
Based on these precedents, a panel of potential metabolites for this compound can be proposed.
Table 1: Potential Metabolites of this compound in In Vitro Systems
| Metabolite ID | Proposed Structure/Modification | Metabolic Reaction |
| M1 | Hydroxylation of the benzene ring | Aromatic Hydroxylation |
| M2 | Dihydroxylation of the benzene ring | Aromatic Hydroxylation |
| M3 | Oxidation of the morpholine ring | N-oxidation or C-oxidation |
| M4 | Dehydrogenation of the morpholine ring | Dehydrogenation |
| M5 | Hydrolysis of the carboximidamide group | Hydrolysis |
| M6 | N-dealkylation of the morpholine moiety | N-dealkylation |
Determination of Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450 isoforms)
The biotransformation of a vast array of xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. rsc.org The metabolism of this compound is expected to be heavily reliant on these enzymes. The specific isoforms involved can be identified through experiments using recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations.
The oxidative metabolism of the benzene ring is a hallmark of CYP-mediated reactions. Specifically, CYP2E1 is known to be a key enzyme in the oxidation of benzene. nih.govnih.gov Therefore, it is highly probable that CYP2E1 plays a role in the aromatic hydroxylation of this compound. Other isoforms such as CYP1A2, CYP2C9, and CYP3A4 have also been implicated in the metabolism of various benzene derivatives. nih.gov
The morpholine ring's metabolism is also likely to be governed by CYP enzymes. Studies on other morpholine-containing drugs have shown involvement of isoforms like CYP3A4. acs.orgnih.gov Furthermore, certain aryl morpholino compounds have been identified as inhibitors of CYP1A1 and CYP1B1, indicating an interaction with these enzymes. nih.gov
Table 2: Potential Cytochrome P450 Isoforms in the Biotransformation of this compound
| CYP Isoform | Potential Role in Metabolism |
| CYP2E1 | Aromatic hydroxylation of the benzene ring |
| CYP1A2 | Aromatic hydroxylation and other oxidative reactions |
| CYP2C9 | Aromatic hydroxylation and other oxidative reactions |
| CYP3A4 | Oxidation of the morpholine ring and N-dealkylation |
| CYP1A1/1B1 | Potential for interaction and metabolism |
Characterization of Metabolic Stability In Vitro
Metabolic stability is a crucial parameter that influences the half-life and oral bioavailability of a drug. It is typically assessed in vitro by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).
The metabolic stability of this compound will be influenced by its susceptibility to the metabolic pathways described above. Compounds that are rapidly metabolized will have a low metabolic stability, while those that are resistant to metabolism will be more stable.
For comparison, some morpholine-containing derivatives used as anticancer agents have demonstrated high metabolic stability in human liver microsomes, with over 97% of the compound remaining after incubation. researchgate.net Conversely, a synthetic cannabinoid, AM1220, was found to be a high clearance compound with a very short in vitro half-life of 3.7 minutes in human liver microsomes. springermedizin.de These examples highlight the significant variability in metabolic stability that can be observed even within structurally related compounds. The presence of metabolically labile sites on this compound, such as the unsubstituted benzene ring and the morpholine moiety, may suggest a moderate to low metabolic stability.
Influence of Structural Modifications on Metabolic Fate
Understanding the relationship between chemical structure and metabolic fate is a cornerstone of medicinal chemistry, enabling the design of molecules with improved pharmacokinetic properties. For this compound, several structural modifications could be envisioned to enhance its metabolic stability.
One common strategy is the introduction of steric hindrance near metabolic "hotspots" to shield them from enzymatic attack. For example, in a study on phenylalanine amides, the introduction of methyl or fluoro substituents near the amide bonds improved their microsomal stability. nih.govnih.gov Applying this principle, the introduction of small alkyl or halogen groups on the benzene ring could hinder aromatic hydroxylation.
Another approach is to block metabolic sites by replacing a hydrogen atom with a group that is less susceptible to metabolism, such as a fluorine atom. Fluorination of the benzene ring could significantly reduce the rate of hydroxylation at that position.
Modifications to the morpholine ring could also impact metabolic stability. For instance, alterations that restrict its conformation or introduce electron-withdrawing groups could decrease its susceptibility to oxidation.
The carboximidamide group is relatively stable, but its replacement with other bioisosteres could be explored if it were identified as a point of metabolic liability.
Table 3: Potential Structural Modifications to Enhance Metabolic Stability
| Modification Strategy | Specific Modification | Potential Impact on Metabolism |
| Steric Hindrance | Introduction of methyl or ethyl groups on the benzene ring | Decreased rate of aromatic hydroxylation |
| Metabolic Blocking | Fluorination of the benzene ring | Prevention of hydroxylation at the site of fluorination |
| Ring Modification | Introduction of substituents on the morpholine ring | Reduced susceptibility to oxidation |
| Bioisosteric Replacement | Replacement of the carboximidamide group | Altered susceptibility to hydrolysis |
Patent Landscape and Intellectual Property Analysis
Review of Existing Patent Literature Pertaining to the Compound and its Structural Analogues
An examination of the patent landscape indicates that while patents specifically claiming 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide are not readily apparent in broad searches, a number of patents protect structurally related compounds. The core structure, which combines a substituted benzene (B151609) ring with a morpholine (B109124) group, is a common feature in medicinal chemistry, often associated with a variety of biological activities.
Patents in this area often focus on derivatives of morpholine and related heterocyclic compounds for their potential use as therapeutic agents. For instance, patent US5968934A describes a broad class of morpholine derivatives for the treatment of pain, inflammation, migraine, and other conditions. google.com While this patent does not explicitly mention this compound, it establishes a precedent for the patentability of compounds containing a morpholine ring linked to an aromatic system for therapeutic applications.
Furthermore, the European Patent Application EP 2511844 A2 discloses a vast number of small molecules for use in detecting binding events, which includes a wide array of chemical structures. googleapis.com A detailed analysis of the extensive list of compounds within such patents is necessary to identify any close structural analogues to this compound.
The patent literature also covers various methods of modifying small molecules to enhance their properties, as seen in US patent 7,786,133 B2, which discusses the chemical modification of small molecules to link them with oligomers. google.com This suggests that derivatives of this compound could be claimed as part of a larger molecular conjugate.
A review of the patent literature reveals a trend towards patenting not just individual compounds, but also specific crystalline forms or polymorphs, as highlighted in US patent 9,447,077 B2. google.com This indicates that even if the core molecule of this compound were found to be in the prior art, novel crystalline forms could still be patentable.
The following table provides a summary of representative patents and their relevance to the chemical space of this compound.
| Patent Number | Title | Key Relevance |
| US5968934A | Morpholine derivatives and their use as therapeutic agents | Establishes patentability of morpholine-containing compounds for therapeutic use. google.com |
| EP 2511844 A2 | Advanced drug development and manufacturing | Discloses a large library of small molecules, potentially including structural analogues. googleapis.com |
| US7786133B2 | Chemically modified small molecules | Covers methods for modifying small molecules, which could be applied to the target compound. google.com |
| US9447077B2 | Crystalline pharmaceutical and methods of preparation and use thereof | Highlights the patentability of specific crystalline forms of known compounds. google.com |
Analysis of Claims and Scope of Protection for Similar Chemical Entities
The claims within patents for similar chemical entities are typically structured to provide broad protection for a genus of compounds, often defined by a Markush structure. This allows the patent holder to cover a wide range of related molecules with variations at different positions. For example, a patent might claim a core structure with a variable substituent (R group) that could encompass the morpholin-4-ylmethyl group.
The scope of protection is often not limited to the compounds themselves but also extends to their use in treating specific medical conditions, pharmaceutical compositions containing the compounds, and methods of their synthesis. This multi-faceted approach to claiming ensures a robust intellectual property position.
An analysis of the claims in patents for morpholine derivatives often reveals a focus on the nature of the linker between the morpholine ring and the aromatic core, as well as the substitution pattern on the aromatic ring. The carboximidamide group, being a bioisostere of other functional groups, might be included within a broader definition of substituents in the claims of some patents.
It is common for disagreements to arise over the novelty of a claimed invention during the examination of a patent application by a patent office. pure-ideas.co.uk These objections can often be overcome by a skilled patent attorney who can argue the case and provide advice on handling such objections. pure-ideas.co.uk
Evaluation of Novelty and Inventive Step within the Chemical Space
The patentability of a new chemical entity like this compound hinges on the legal requirements of novelty and inventive step (or non-obviousness). hivlawcommission.org
Novelty: For a compound to be considered novel, it must not have been previously disclosed to the public in any form before the filing date of the patent application. pure-ideas.co.uk This includes disclosure in scientific literature, other patents, or public presentations. The discovery of a previously unknown property of a known substance does not make the substance itself patentable. hivlawcommission.org A key aspect of assessing novelty is to determine if the prior art has either expressly, implicitly, or inherently disclosed the claimed invention. hivlawcommission.org
Inventive Step: The inventive step requirement means that the invention cannot be obvious to a person skilled in the art, having regard to the prior art. pure-ideas.co.ukhivlawcommission.org This is often a more subjective criterion than novelty. Even if a compound is novel, it may not be patentable if it is considered an obvious modification of a known compound. For instance, if the prior art disclosed a series of similar compounds and suggested that a morpholine group could be a beneficial substituent, then replacing a different substituent with a morpholine group might be considered obvious.
The determination of inventive step involves a notional "person skilled in the art" who has ordinary knowledge and expertise in the relevant technical field. hivlawcommission.org The key question is whether this person would have been motivated to make the claimed invention with a reasonable expectation of success.
In the context of this compound, its novelty would be established if the exact structure has not been previously described. The inventive step would depend on whether the combination of the morpholin-4-ylmethyl group with the benzene-1-carboximidamide core would have been obvious to a medicinal chemist based on the existing knowledge of related compounds and their biological activities.
Future Research Directions and Potential Academic Applications
Exploration of Additional Molecular Targets and Mechanisms
The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets. nih.govnih.gov The future exploration of 4-(morpholin-4-ylmethyl)benzene-1-carboximidamide will likely involve comprehensive screening against a wide array of molecular targets to uncover novel biological activities. The amidine group, being a strong basic group, can participate in hydrogen bonding and ionic interactions, making it a key pharmacophore for various enzymes and receptors.
Initial research efforts could focus on targets where related morpholine-containing compounds have shown activity, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. acs.org High-throughput screening (HTS) campaigns against diverse target classes will be instrumental in identifying novel activities. Subsequent mechanistic studies would then be essential to elucidate how the compound exerts its effects at a molecular level. Techniques such as enzymatic assays, binding studies, and cellular thermal shift assays (CETSA) can be employed to validate target engagement and understand the mechanism of action.
Design and Synthesis of Next-Generation Analogues with Tuned Properties
Following the identification of initial lead activities, the design and synthesis of next-generation analogues of this compound will be a critical step. nih.gov The modular nature of the molecule, with its distinct morpholine, benzene (B151609), and amidine components, allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies will guide the synthetic efforts. e3s-conferences.org For instance, modifications to the morpholine ring, such as substitution at different positions, could enhance binding affinity or metabolic stability. nih.gov Similarly, altering the substitution pattern on the benzene ring could modulate electronic properties and target interactions. The amidine group can also be modified to fine-tune its basicity and interaction with target proteins. The synthesis of a focused library of analogues will be crucial for developing compounds with improved therapeutic potential. nih.gov
Table 1: Illustrative Synthetic Strategy for Analogue Generation
| Modification Site | Proposed Modification | Rationale |
| Morpholine Ring | Introduction of alkyl or aryl substituents | To probe steric and hydrophobic interactions in the binding pocket. |
| Benzene Ring | Introduction of electron-withdrawing or -donating groups | To modulate the electronic properties and pKa of the amidine group. |
| Carboximidamide Moiety | N-alkylation or N-acylation | To alter the hydrogen bonding capacity and basicity. |
| Linker | Variation of the methylene (B1212753) linker | To optimize the spatial orientation of the morpholine and benzamidine (B55565) moieties. |
Application in Chemical Probe Development for Biological Systems
Well-characterized, potent, and selective analogues of this compound could be developed into valuable chemical probes. Chemical probes are small molecules that can be used to study the function of proteins and biological pathways in living systems. The development of such probes would require the synthesis of derivatives that incorporate reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkers, without significantly compromising their biological activity.
These chemical probes could be utilized in a variety of applications, including target validation, imaging of biological processes, and affinity-based protein profiling to identify novel binding partners. The availability of high-quality chemical probes derived from this scaffold would significantly contribute to our understanding of the biological systems in which they are active.
Integration with Systems Biology and Network Pharmacology Approaches
To gain a holistic understanding of the biological effects of this compound and its analogues, integration with systems biology and network pharmacology will be essential. nih.gov These approaches move beyond the "one-target, one-drug" paradigm to consider the complex network of interactions within a biological system. researchgate.net
By combining experimental data from high-throughput screening and proteomics with computational modeling, it is possible to construct interaction networks that reveal the broader biological impact of a compound. researchgate.net This can help to identify not only the primary targets but also off-target effects and potential polypharmacological profiles, where a compound interacts with multiple targets to produce a therapeutic effect. researchgate.net Network pharmacology can also aid in predicting potential synergistic or adverse effects when used in combination with other drugs.
Development of Advanced Analytical Techniques for Molecular Profiling
As research on this compound and its derivatives progresses, the development of advanced analytical techniques for their profiling will become increasingly important. researchgate.net Sensitive and specific methods will be required for the quantification of these compounds in various biological matrices, such as plasma, tissues, and cells.
Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be central to these efforts. nih.govastm.org The development of robust analytical methods is crucial for pharmacokinetic studies, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Furthermore, these techniques will be vital for quality control during the synthesis and formulation of these molecules.
Contribution to Fundamental Understanding of Structure-Activity Relationships in Medicinal Chemistry
Systematic studies on this compound and its analogues can provide valuable insights into the fundamental principles of structure-activity relationships (SAR) in medicinal chemistry. e3s-conferences.org The morpholine ring, in particular, is a versatile scaffold, and understanding how its structural modifications influence biological activity can have broad implications for drug design. nih.govresearchgate.net
By correlating the three-dimensional structure of the compounds with their biological activity, it is possible to build predictive models that can guide the design of future drug candidates. These studies contribute to the collective knowledge of medicinal chemistry and can accelerate the discovery of new therapeutics for a wide range of diseases.
Q & A
Q. What are the recommended safety protocols for handling 4-(Morpholin-4-ylmethyl)benzene-1-carboximidamide in laboratory settings?
Methodological Answer:
- Conduct a thorough hazard assessment using analogous compounds (e.g., 4-(Bromomethyl)benzaldehyde) due to limited toxicological data on the target compound .
- Implement standard PPE (gloves, goggles, lab coat) and work in a fume hood. For skin/eye exposure, follow protocols for similar benzaldehyde derivatives: flush eyes with water for 10–15 minutes and wash skin with soap/water for 15 minutes .
- Maintain a spill kit with activated charcoal and silica gel. Document first-aid measures in alignment with OSHA guidelines.
Q. What synthetic routes are feasible for preparing this compound?
Methodological Answer:
- Adapt protocols from structurally related carboximidamides, such as condensation of morpholine-containing intermediates with benzonitrile derivatives. For example, use 4-(bromomethyl)benzaldehyde as a precursor, substituting bromine with morpholine via nucleophilic substitution .
- Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, where isocyanide intermediates are key .
Q. How should researchers characterize the purity of this compound using standard analytical techniques?
Methodological Answer:
- Employ HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Compare retention times to known impurities (e.g., methyl 4'-(bromomethyl)biphenyl-2-carboxylate) .
- Confirm molecular identity via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (morpholine protons at δ 2.4–3.5 ppm) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
Methodological Answer:
- Apply response surface methodology (RSM) to evaluate variables: reaction time (X₁), temperature (X₂), and solvent ratio (X₃). Use a central composite design (CCD) with 15–20 runs.
- Reference flow-chemistry frameworks for diazomethane synthesis, where DoE improved yield by 30% . Statistical tools like Minitab or JMP can model interactions between variables .
Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- Cross-validate using complementary techniques:
- X-ray crystallography for absolute configuration (if crystals are obtainable).
- 2D NMR (COSY, HSQC) to resolve overlapping signals from morpholine and benzyl groups.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₁₆N₃O requires m/z 230.1294) .
Q. How can impurity profiling be conducted for regulatory compliance?
Methodological Answer:
- Use LC-MS/MS to detect trace impurities (e.g., unreacted bromomethyl intermediates). Quantify limits of detection (LOD) < 0.1% as per ICH Q3A guidelines.
- Compare impurity retention times and fragmentation patterns to reference standards like 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic acid .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-31G*) to map electron density and nucleophilic/electrophilic sites. Compare to analogs like N'-(4-Bromophenyl)-2,6-difluorobenzene-1-carboximidamide .
- Simulate reaction pathways using Gaussian or ORCA software, focusing on morpholine’s steric and electronic effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
